molecular formula C13H13N3O3 B12922815 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine CAS No. 63546-38-3

N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine

Cat. No.: B12922815
CAS No.: 63546-38-3
M. Wt: 259.26 g/mol
InChI Key: GMBPWPWXZLZYPR-NSHDSACASA-N
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Description

(S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a benzylidene group, an imidazole ring, and a propanoic acid moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the condensation of 2-hydroxybenzaldehyde with an amino acid derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine

In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent bonds with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.

    2-((2-Hydroxybenzylidene)amino)acetic acid: A structurally similar compound with a shorter carbon chain.

    2-((2-Hydroxybenzylidene)amino)benzoic acid: A compound with a benzene ring instead of an imidazole ring.

Uniqueness

(S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its chiral nature and the presence of both benzylidene and imidazole groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

63546-38-3

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

(2S)-2-[(2-hydroxyphenyl)methylideneamino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C13H13N3O3/c17-12-4-2-1-3-9(12)6-15-11(13(18)19)5-10-7-14-8-16-10/h1-4,6-8,11,17H,5H2,(H,14,16)(H,18,19)/t11-/m0/s1

InChI Key

GMBPWPWXZLZYPR-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C=N[C@@H](CC2=CN=CN2)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC(CC2=CN=CN2)C(=O)O)O

Origin of Product

United States

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